2,4-Dimethylphenyl 2-ethylbutanoate
Description
2,4-Dimethylphenyl 2-ethylbutanoate is an ester compound comprising a 2,4-dimethyl-substituted phenyl group esterified with 2-ethylbutanoic acid. The compound’s branched alkyl chain (2-ethylbutanoate) and aromatic substituents (2,4-dimethylphenyl) suggest moderate lipophilicity and steric hindrance, which may influence applications in polymer stabilizers, fragrances, or pharmaceutical intermediates .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 2-ethylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-5-12(6-2)14(15)16-13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3 |
InChI Key |
YOAKRADUIQHREC-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCC(CC)C(=O)OC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Evidence
The following structurally related compounds are identified across the evidence:
Key Differences and Implications
Alkyl Chain Branching: 2,4-Dimethylphenyl 2-ethylbutanoate features a branched 2-ethylbutanoate chain, likely increasing steric hindrance compared to linear analogs like ethyl 3-phenylpropanoate (MW: 178.23 g/mol, ). This branching may reduce enzymatic degradation rates in biological systems .
Aromatic Substituents :
- The 2,4-dimethylphenyl group provides electron-donating methyl substituents, enhancing the aromatic ring’s stability compared to methoxy- or epoxy-substituted analogs (e.g., ). Methoxy groups (electron-donating) and epoxy groups (electron-withdrawing) alter reactivity in photochemical or catalytic applications .
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